3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol
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Overview
Description
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a complex organic compound characterized by the presence of both dibromomethyl and trichloromethyl groups attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloromethyl ketones and dibromomethyl intermediates. The reaction conditions often require the presence of catalysts such as titanium tetrachloride (TiCl4) and magnesium (Mg) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromomethyl and trichloromethyl groups to less halogenated forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as sodium methoxide (NaOCH3) and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles.
Scientific Research Applications
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce dibromomethyl and trichloromethyl groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with molecular targets through its reactive halogen groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and halogenation reactions .
Comparison with Similar Compounds
Similar Compounds
Trichloromethyl ketones: Compounds with similar trichloromethyl groups but different core structures.
Dibromomethyl derivatives: Compounds with dibromomethyl groups attached to various functional groups.
Uniqueness
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both dibromomethyl and trichloromethyl groups on the same isoxazole ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
411208-23-6 |
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Molecular Formula |
C5H4Br2Cl3NO2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-(dibromomethyl)-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H4Br2Cl3NO2/c6-3(7)2-1-4(12,13-11-2)5(8,9)10/h3,12H,1H2 |
InChI Key |
JIZCAGBZTDJQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C(Br)Br |
Origin of Product |
United States |
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